5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
Description
Historical Development and Context
The historical trajectory of this compound traces back to the broader development of aminoindane compounds in pharmaceutical research. The compound appears to have been first synthesized in 1956, marking the beginning of systematic exploration of this chemical class. However, its molecular structure remained largely implicit in early research documentation, with the first formal mention appearing in a markush structure schema within a patent filed in 1998.
The aminoindane family, of which this compound is a prominent member, emerged from targeted pharmaceutical research aimed at developing therapeutic alternatives to existing psychoactive compounds. Initially, aminoindanes were synthesized for medical applications, particularly as potential anti-Parkinsonian drugs and compounds that could facilitate psychotherapy. This early medical focus reflected the pharmaceutical industry's recognition of the unique structural properties inherent in the indane scaffold and its potential for therapeutic modification.
The compound gained explicit scientific recognition through peer-reviewed publications beginning in 2017, when David Nutt and Ezekiel Golan et al. provided the first comprehensive pharmacological description. This landmark publication was followed by detailed pharmacokinetic, pharmacodynamic, and metabolic studies published by Shimshoni, David Nutt, Ezekiel Golan and colleagues in February 2018. Subsequently, Halberstadt et al. contributed additional research findings in 2019, further establishing the compound's scientific foundation.
Recent developments have positioned this compound at the forefront of innovative therapeutic research. In May 2025, Clearmind Medicine Inc. announced the publication of European patent EP 4531826, which covers proprietary psychedelic-based combination therapy incorporating the compound for cocaine addiction treatment. This patent publication represents a significant milestone in the compound's commercial development and reflects its growing importance in addressing major health challenges.
Classification within Aminoindane Structural Family
This compound occupies a distinctive position within the aminoindane structural family as a 2-aminoindane derivative. The compound represents the 2-aminoindane analogue of the amphetamine 3-methoxyamphetamine, establishing clear structural relationships with both traditional amphetamine pharmacology and the evolving aminoindane class.
The aminoindane family encompasses a diverse array of synthetic compounds characterized by their shared indane backbone structure with amino group substitutions. The prototype compound 2-aminoindane serves as a cyclic analogue of amphetamine, with the 2-aminoindane backbone structure providing a foundation for chemical modifications that produce diverse pharmacological properties. These modifications include substitutions on the aromatic ring with various functional groups, addition of methylenedioxy bridges, or N-alkylation, generating compounds such as 5-iodo-2-aminoindane, 5,6-methylenedioxy-2-aminoindane, and N-methyl-2-aminoindane.
Within this structural framework, this compound is distinguished by its specific methoxy substitution at the 5-position of the indane ring system. This particular substitution pattern creates unique pharmacological properties that differentiate it from other aminoindane derivatives. The compound shares structural similarities with related aminoindane compounds including 5,6-methylenedioxy-2-aminoindane, 5-iodo-2-aminoindane, 5,6-methylenedioxy-N-methyl-2-aminoindane, and 5-methoxy-6-methyl-2-aminoindane.
The structural classification of aminoindanes demonstrates their relationship to traditional phenethylamine pharmacology while establishing distinct chemical and biological properties. Unlike their amphetamine analogues, aminoindanes incorporate the indane ring system, which constrains molecular flexibility and creates unique receptor binding profiles. This structural constraint has significant implications for their pharmacological activity and therapeutic potential.
Nomenclature, Identifiers, and Registry Systems
The systematic nomenclature and registry information for this compound reflects its complex chemical structure and regulatory status across multiple database systems. The compound is registered under Chemical Abstracts Service number 81593-54-6, providing its primary identifier in chemical databases worldwide.
Table 1: Primary Chemical Identifiers and Properties
| Property | Value | Source Database |
|---|---|---|
| IUPAC Name | 5-methoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride | PubChem |
| Molecular Formula | C₁₀H₁₄ClNO | PubChem |
| Molecular Weight | 199.68 g/mol | PubChem |
| CAS Registry Number | 81593-54-6 | ChemIDplus |
| UNII Identifier | UDW8BH5X49 | FDA GSRS |
| InChI Key | UXHKKYAVZDAYIG-UHFFFAOYSA-N | PubChem |
The compound maintains multiple synonym designations across scientific literature and regulatory databases. These include systematic chemical names such as "2-Indanamine, 5-methoxy-, hydrochloride" and "1H-Inden-2-amine, 2,3-dihydro-5-methoxy-, hydrochloride". Additionally, the compound is referenced under various trade and research designations including "Chaperon hydrochloride" and "5-methoxyindan-2-ylamine hydrochloride".
The structural representation follows standardized chemical notation systems. The canonical SMILES notation "COC1=CC2=C(CC(C2)N)C=C1.Cl" provides a linear representation of the molecular structure. The InChI (International Chemical Identifier) string "InChI=1S/C10H13NO.ClH/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9H,4-5,11H2,1H3;1H" offers a standardized method for representing the compound's structure in database systems.
Table 2: Alternative Chemical Nomenclature and Synonyms
| Nomenclature System | Designation |
|---|---|
| Systematic Name | This compound |
| Alternative Systematic | 2-Indanamine, 5-methoxy-, hydrochloride |
| Common Research Name | 5-methoxyindan-2-ylamine hydrochloride |
| Trade Designation | Chaperon hydrochloride |
| Developmental Code | CMND-100 |
The FDA Global Substance Registration System maintains the compound under UNII identifier UDW8BH5X49, facilitating regulatory tracking and pharmaceutical development processes. This registration enables efficient information exchange regarding the substance across regulatory domains and supports international coordination of research and development activities.
Significance in Chemical Research
This compound has emerged as a compound of substantial interest in contemporary chemical research, particularly within neuropharmacological and therapeutic development contexts. The compound's research significance stems from its unique pharmacological profile and potential applications across multiple therapeutic areas.
Current research applications demonstrate the compound's versatility in addressing significant health challenges. Clearmind Medicine has designated the compound as CMND-100 in their development pipeline, where it serves as a key component in psychedelic-based combination therapies. The company's research focus encompasses alcoholism treatment, with Phase I/II clinical trials currently underway in Israel. Additionally, preclinical research investigates the compound's potential applications in cocaine-related disorders, metabolic syndrome, and obesity treatment.
Recent scientific publications have established the compound's efficacy in metabolic research applications. A comprehensive study published in ACS Pharmacology & Translational Science demonstrated significant anti-obesity effects in diet-induced obesity mouse models. The research revealed that treatment with this compound significantly reduced diet-induced overweight and adiposity by preserving lean mass and decreasing fat mass. Furthermore, the compound exhibited positive effects on glycemic control by attenuating diet-induced hyperglycemia, glucose intolerance, and hyperinsulinemia.
Table 3: Current Research Applications and Development Status
| Application Area | Development Phase | Research Institution/Company |
|---|---|---|
| Alcoholism Treatment | Phase I/II Clinical Trials | Clearmind Medicine |
| Cocaine Addiction | Preclinical Research | Bar-Ilan University/Clearmind |
| Metabolic Syndrome | Preclinical Research | Clearmind Medicine |
| Obesity Treatment | Preclinical Research | Multiple Institutions |
The compound's research significance extends to its role in advancing understanding of aminoindane pharmacology and structure-activity relationships. Comparative pharmacological studies have positioned this compound within the context of related aminoindane compounds, demonstrating its selective effects on neurotransmitter systems. Research data indicates that the compound exhibits distinct monoamine release profiles compared to traditional amphetamine derivatives, with specific effects on serotonin, norepinephrine, and dopamine systems.
Intellectual property developments further underscore the compound's research importance. The recent publication of European patent EP 4531826 covers proprietary combination therapies incorporating this compound with N-Acylethanolamines such as Palmitoylethanolamide for cocaine addiction treatment. This patent represents collaborative research between Clearmind Medicine and academic institutions, including work conducted at the Gonda Multidisciplinary Brain Research Center at Bar-Ilan University.
The compound's research trajectory reflects broader trends in psychedelic and novel therapeutic research, where traditional pharmaceutical approaches are being supplemented by innovative molecular scaffolds. Ongoing collaborations between Clearmind Medicine and SciSparc Ltd. explore the combined potential of this compound with complementary therapeutic technologies for treating various central nervous system disorders. These collaborative efforts position the compound at the intersection of psychedelic research, addiction medicine, and metabolic therapeutics, establishing its significance in multiple converging research domains.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKKYAVZDAYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2)N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81593-54-6 | |
| Record name | Chaperon hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081593546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHAPERON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDW8BH5X49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
This method adapts strategies from analogous indane derivatives, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
Step 1: Synthesis of 5-Methoxyindanone
-
Starting Material : 3-Methoxyphenylacetic acid.
-
Reaction : Intramolecular cyclization via Friedel-Crafts acylation using AlCl₃ in dichloromethane at −5°C to 25°C.
-
Mechanism : The methoxy group activates the aromatic ring for electrophilic attack, forming the indanone backbone.
Step 2: Oxime Formation
-
Reagent : Hydroxylamine hydrochloride in ethanol under reflux.
-
Intermediate : 5-Methoxyindanone oxime.
Step 3: Reduction to Primary Amine
-
Reducing Agent : Hydrogenation with Pd/C or catalytic transfer hydrogenation using ammonium formate.
Step 4: Hydrochloride Salt Formation
Reductive Amination of 5-Methoxyindanone
This one-pot method avoids intermediate isolation, improving efficiency.
Reaction Conditions :
-
Substrate : 5-Methoxyindanone.
-
Amination : Ammonium acetate and sodium cyanoborohydride in methanol at 50°C.
-
Mechanism : The ketone undergoes imine formation, followed by borohydride reduction to the amine.
Advantages :
Industrial-Scale Optimization
Catalytic Hydrogenation
Catalyst : Raney nickel or Pd/Al₂O₃.
Conditions : 50–100 psi H₂ at 80°C.
Benefits :
Green Chemistry Approaches
-
Solvent Replacement : Use of cyclopentyl methyl ether (CPME) instead of dichloromethane.
-
Catalyst Recycling : Immobilized AlCl₃ on silica gel for Friedel-Crafts reactions.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Reaction Conditions and Yields
Various reaction conditions can significantly affect the yield and purity of the synthesized compound. For example:
| Reaction | Conditions | Yield |
|---|---|---|
| Methoxylation with triethylamine in isopropyl alcohol at 85°C for 3 hours | 48% |
This reaction typically involves stirring a solution of the amine with a suitable alkyl halide in the presence of a base such as triethylamine, which helps in deprotonating the amine and facilitating nucleophilic attack on the electrophile .
Interaction with Neurotransmitter Systems
Research indicates that 5-methoxy-2,3-dihydro-1H-indene derivatives may interact with various receptors in the central nervous system:
- Serotonin Receptor Modulation : The compound has been studied for its effects on serotonin receptors, suggesting potential applications in mood disorder treatments.
Pharmacodynamics
The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential as a central nervous system agent. Its interactions with neurotransmitter systems warrant further investigation into its pharmacological properties and therapeutic efficacy .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 5-methoxy-2,3-dihydro-1H-indene derivatives. Below is a comparison highlighting their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (R)-6-Methoxy-2,3-dihydro-1H-indene | 1.00 | Different position of methoxy substitution |
| (R)-1-(3-Methoxyphenyl)propan-1-amine | 0.96 | Contains a phenyl group instead of an indene core |
| (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine | 0.93 | Two methoxy groups on the phenyl ring |
These variations in substitution patterns can significantly affect their biological activities and potential applications .
Scientific Research Applications
- MEAI has potential applications in various fields:
Chemistry: As a research tool for studying indane derivatives and their properties.
Biology: Investigating its effects on cellular processes and receptors.
Medicine: Exploring its therapeutic potential, although research is limited.
Industry: Possible use in drug development or as a chemical intermediate.
Mechanism of Action
- The exact mechanism by which MEAI exerts its effects remains unclear.
- It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Aminoindanes
5-Iodo-2,3-dihydro-1H-inden-2-amine Hydrochloride (5-IAI HCl)
- Structure : Features an iodine substituent at the 5-position instead of methoxy.
- Synthesis : Prepared via iodination of the indane core, followed by amine protection and HCl salt formation .
- Pharmacology : Exhibits stimulant and entactogen effects, likely due to serotonin receptor modulation, similar to MDMA but with reduced potency .
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
- Structure : Contains ethyl groups at the 5- and 6-positions.
- Synthesis: Utilizes Friedel-Crafts acylation and hydrogenation of N-protected 2-aminoindane, achieving 49% overall yield .
- Application : Critical intermediate in the synthesis of indacaterol , a long-acting β₂-adrenergic agonist for asthma/COPD treatment .
Positional Isomers
- 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1187160-18-4)
- 7-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 40023-74-3)
Pharmacologically Active Analogues
N-((6-(Naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine (DL5016)
- Structure : Combines an imidazo-oxazole moiety with the indane amine.
- Activity : Acts as a human constitutive androstane receptor (CAR) agonist (EC₅₀ = 0.66 μM), demonstrating selectivity over pregnane X receptor (PXR) .
Methyl 5-Chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-inden-2-carboxylate
Key Research Findings
Substituent Effects : Methoxy and iodo groups at the 5-position enhance lipophilicity and receptor affinity, whereas ethyl groups improve metabolic stability for pharmaceutical use .
Synthetic Efficiency : Friedel-Crafts reactions enable regioselective functionalization but require halogen-free solvents for scalability .
Pharmacological Gaps: Limited data exist on the target compound’s specific receptor targets, unlike its diethyl and iodo analogues, which have well-characterized roles in bronchodilation and neurostimulation, respectively .
Biological Activity
5-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride, also referred to as 5-M2DI hydrochloride, is a synthetic organic compound notable for its unique bicyclic structure, which includes an indene ring system. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of 5-M2DI hydrochloride, focusing on its psychoactive properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is CHClN\O with a molecular weight of approximately 199.68 g/mol. The compound features a methoxy group attached to the indene framework, contributing to its biological interactions. The presence of the amine group allows for further functionalization and potential interactions with various biological targets .
Psychoactive Properties
Research indicates that 5-M2DI hydrochloride exhibits psychoactive effects. It has been identified in recreational drug contexts, suggesting that it may influence neurotransmitter systems in the brain . The specific mechanism of action remains under investigation, but its structural similarities to other psychoactive compounds imply potential interactions with serotonin or dopamine receptors.
Anticancer Activity
Preliminary studies have suggested that compounds with similar structures to 5-M2DI hydrochloride may possess anticancer properties. For instance, related indene derivatives have shown cytotoxic effects against various cancer cell lines in vitro . Further research is needed to evaluate the specific anticancer efficacy of 5-M2DI hydrochloride and its mechanisms of action.
Case Study: Synthesis and Evaluation
In a study focusing on the synthesis of related indene derivatives, researchers evaluated their biological activities against various targets. The synthesis involved multiple steps to ensure high purity and yield. The resulting compounds were tested for their antiproliferative effects on cancer cell lines using the National Cancer Institute's NCI-60 screen .
| Compound | IC (µM) | Activity Description |
|---|---|---|
| 5-M2DI HCl | TBD | Potential cytotoxicity against cancer cells |
| Related Indene Derivative | TBD | Effective against bacterial strains |
Mechanistic Insights
The mechanism by which 5-M2DI hydrochloride exerts its biological effects is still being elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways, such as Bcl-2 and Bax . Understanding these interactions will be crucial for developing targeted therapies.
Q & A
Q. What synthetic methodologies are most effective for preparing 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride?
The synthesis of this compound can be approached via Friedel-Crafts acylation or alkylation, followed by hydrogenation and amine functionalization. For example, regioselective Friedel-Crafts reactions using acetyl chloride as both reagent and solvent have been demonstrated for structurally similar indene derivatives, achieving high regioselectivity without halogenated solvents . Methoxy group introduction may occur via electrophilic substitution or protective group strategies. A related synthesis of 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives utilized TMS-EBX (trimethylsilyl ethynylbenziodoxolone) as an acetylene transfer reagent under basic conditions (e.g., tetramethylguanidine), yielding intermediates for further functionalization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and substitution patterns. For example, aromatic protons in methoxy-substituted indenes typically show distinct coupling patterns (e.g., for para-substituted protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass determination (e.g., 214.0464 Da for related metabolites) ensures molecular formula accuracy .
- HPLC : Reverse-phase chromatography with UV detection is recommended for purity assessment, particularly for hydrochloride salts prone to hygroscopicity.
Q. How does the methoxy substituent influence the compound’s stability under storage or experimental conditions?
The methoxy group enhances electron density in the aromatic ring, potentially increasing susceptibility to oxidation. Hydrochloride salts of indene amines are generally stable at room temperature when stored in anhydrous conditions, but prolonged exposure to light or moisture may lead to decomposition. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) monitored via HPLC .
Advanced Research Questions
Q. What computational strategies are effective for predicting the pharmacological or biochemical interactions of this compound?
Molecular docking and molecular dynamics simulations can model binding to target proteins. For example, studies on structurally analogous indene derivatives (e.g., E2020, an acetylcholinesterase inhibitor) revealed multiple binding modes dependent on ligand-receptor dipole interactions and subsite flexibility . Density Functional Theory (DFT) calculations can further optimize ligand conformations and predict electronic properties influencing bioactivity.
Q. How can regioselective functionalization of the indene ring system be achieved for structure-activity relationship (SAR) studies?
Regioselectivity in Friedel-Crafts reactions is influenced by electronic and steric effects. For example, electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions. Sequential acylation and hydrogenation steps, as demonstrated in the synthesis of 5,6-diethyl derivatives, allow precise functional group placement . Protecting the amine group (e.g., with Boc or Fmoc) prior to electrophilic reactions prevents unwanted side reactions.
Q. What challenges arise in differentiating positional isomers (e.g., 5-methoxy vs. 6-methoxy) during analytical characterization?
Positional isomers often exhibit nearly identical mass spectra and similar retention times in chromatography. Differentiation requires:
Q. How can contradictions in biological activity data for this compound be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Strategies include:
- Dose-Response Repetition : Validate activity across multiple concentrations and replicates.
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., deaminated or oxidized derivatives) that may interfere with assays .
- Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
